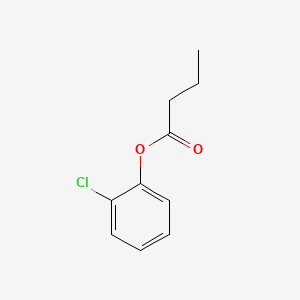

(2-chlorophenyl) butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-chlorophenyl) butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 2-chlorophenol, making it a chlorinated aromatic ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing (2-chlorophenyl) butanoate is through the esterification reaction between butanoic acid and 2-chlorophenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butanoic acid+2-chlorophenol→(2-chlorophenyl) butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl) butanoate can undergo several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2-chlorophenol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, such as the formation of Grignard reagents.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Grignard reagents can be formed using magnesium (Mg) in dry ether.

Major Products

Hydrolysis: Butanoic acid and 2-chlorophenol.

Reduction: 2-chlorophenyl butanol.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2-chlorophenyl) butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of (2-chlorophenyl) butanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing butanoic acid and 2-chlorophenol. The released compounds can then interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Methyl butanoate: Another ester with a fruity odor, used in flavorings.

Ethyl butanoate: Similar to methyl butanoate but with a slightly different odor profile.

2-chlorophenyl acetate: An ester with a similar structure but derived from acetic acid instead of butanoic acid.

Uniqueness

(2-chlorophenyl) butanoate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

(2-Chlorophenyl) butanoate, also known as Benzyl 2-amino-3-(2-chlorophenyl)butanoate, is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure with a butanoate moiety, an amino group, and a chlorophenyl group. Its molecular formula contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular weight of this compound is approximately 303.8 g/mol. The presence of the chlorine atom on the phenyl ring is significant as it influences both the chemical properties and biological interactions of the compound. The functional groups present, particularly the amino and ester functionalities, play critical roles in its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN |

| Molecular Weight | 303.8 g/mol |

| Functional Groups | Amino, Ester |

| Chlorine Position | 2-position on phenyl ring |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound can undergo hydrolysis to release active forms that interact with biological targets. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties , making it a candidate for therapeutic applications.

Key Mechanisms:

- Enzyme Modulation : Acts as an inhibitor or activator of specific enzymes.

- Receptor Interaction : Potentially modulates receptor activity, influencing various biochemical pathways.

Biological Activity Studies

Recent research has focused on the compound's role in enzyme interactions and its potential therapeutic applications. Here are some notable findings:

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit inflammatory pathways, showing promise in treating conditions like arthritis.

- Analgesic Properties : Research suggests that the compound may alleviate pain through modulation of pain receptors.

- Cell Culture Studies : In vitro studies have demonstrated its ability to affect cell viability and proliferation in cancer cell lines, indicating potential anticancer properties.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- A study published in Molecules demonstrated that derivatives of this compound exhibited varying degrees of biological activity, with some compounds showing strong anti-inflammatory effects in animal models .

- Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways, revealing that it could serve as a biochemical probe in studying enzyme kinetics .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it can be compared with structurally related compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Benzyl 2-amino-3-phenylbutanoate | Lacks chlorine atom | May exhibit different reactivity and biological activity |

| 2-Amino-3-(2-chlorophenyl)propanoic acid | Shorter carbon chain | Different physical and chemical properties |

| Benzyl 2-amino-3-(4-chlorophenyl)butanoate | Chlorine atom at different position | Alters interactions with molecular targets |

The positioning of the chlorine atom on the phenyl ring significantly influences the compound's chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No. |

63867-11-8 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

(2-chlorophenyl) butanoate |

InChI |

InChI=1S/C10H11ClO2/c1-2-5-10(12)13-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

RPQLJCLHDBGBSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.